3-chloro-N-(4-(furan-3-yl)benzyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

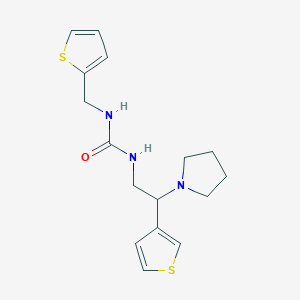

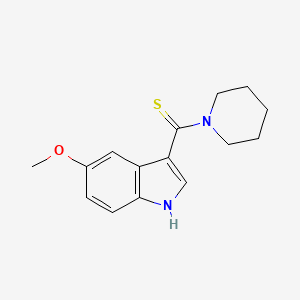

The compound “3-chloro-N-(4-(furan-3-yl)benzyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, including as building blocks in organic synthesis and as ligands in coordination chemistry .

Molecular Structure Analysis

The molecular structure of “3-chloro-N-(4-(furan-3-yl)benzyl)benzamide” would consist of a benzene ring attached to an amide functional group, with a chlorine atom at the 3-position of the benzene ring and a N-(4-(furan-3-yl)benzyl) group attached to the nitrogen of the amide .Chemical Reactions Analysis

Benzamides, including “3-chloro-N-(4-(furan-3-yl)benzyl)benzamide”, can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions at the benzylic position .Wissenschaftliche Forschungsanwendungen

Antiplasmodial Activities

A study by (Hermann et al., 2021) explored the antiplasmodial activities of N-acylated furazan-3-amines, including those with benzamide derivatives, which exhibited promising activity against different strains of Plasmodium falciparum. This research is significant in the context of malaria treatment.

Synthesis of Heterocyclic Compounds

A study on the Pd(II)-catalyzed oxidative heterodimerization reaction of 2,3-allenamides and 1,2-allenyl ketones by (Ma, Gu, & Yu, 2005) demonstrated an efficient method for synthesizing polysubstituted furanimines, showcasing the versatility of furan derivatives in chemical synthesis.

Inhibition of Butyrylcholinesterase

Research by (Abbasi et al., 2020) on benzamide derivatives bearing heterocyclic furan and piperazine rings revealed potential as inhibitors of butyrylcholinesterase, an enzyme relevant in neurodegenerative diseases.

Modulation of Excited-State Dynamics

The study by (Han et al., 2018) highlighted how modifications in furan heterocycle structures can regulate excited-state intramolecular proton and charge transfer, important in the development of fluorescent probes and organic radiation scintillators.

Crystal Structure Analysis

Galešić and Vlahov (1990) analyzed the crystal structure of furamide derivatives, contributing to the understanding of molecular structures and bonding characteristics essential in pharmaceutical and material science (Galešić & Vlahov, 1990).

Antimicrobial Activity

A study by (Zanatta et al., 2007) on furan-3-carboxamides demonstrated significant in vitro antimicrobial activity, highlighting the potential of furan derivatives in addressing microbial resistance.

Insecticidal Activity

Research on 3-benzylfuran-2-yl N,N,N',N'-tetraethyldiamidophosphate derivatives by (Paula et al., 2008) showed promising insecticidal properties, offering alternatives to traditional insecticides.

Anticancer and Antiangiogenic Activity

Romagnoli et al. (2015) investigated 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin, demonstrating potent anticancer and antiangiogenic activities (Romagnoli et al., 2015).

Reactions with Active Methylene Compounds

The study by (Kataoka et al., 1998) explored the reactions of diphenyl(phenylethynyl)selenonium salts with active methylene compounds, leading to furan derivatives and offering insights into organic synthesis mechanisms.

Antimicrobial and Anticancer Activities

A research by (Zaki, Al-Gendey, & Abdelhamid, 2018) demonstrated the synthesis of pyridines and thioamides from furan derivatives, showing significant antimicrobial and anticancer activities.

Anti-Tubercular Activity

A study by (Nimbalkar et al., 2018) on benzamide derivatives showed promising in vitro anti-tubercular activity, indicating potential applications in tuberculosis treatment.

Degradation Studies of Antitumor Agents

Santos et al. (2013) conducted degradation studies on nitrobenzyl chloride derivatives with potential antitumor activity, contributing to drug development processes (Santos et al., 2013).

Synthesis of Benzothiazinones

Stepanova et al. (2020) developed synthetic approaches to enaminones fused to 1,4-benzothiazin-2-one, which could be relevant in biological activity studies (Stepanova, Dmitriev, & Maslivets, 2020).

Anti-Hyperlipidemic Activity

Hikmat et al. (2017) synthesized and evaluated the anti-hyperlipidemic activity of N-(benzoylphenyl)-2-furamides, providing potential leads for dyslipidemia and cardiovascular disease treatments (Hikmat et al., 2017).

Photocatalytic Degradation Studies

Torimoto et al. (1996) investigated the photodecomposition of benzamide derivatives using TiO2-loaded adsorbents, contributing to environmental science and technology (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

C-H Activation and Cycloaddition in Synthesis

Cui, Zhang, and Wu (2013) presented a Rh(III)-catalyzed C-H activation/cycloaddition method for synthesizing spiro dihydroisoquinolinones and furan-fused azepinones, useful in medicinal chemistry (Cui, Zhang, & Wu, 2013).

Photosynthesis-Inhibiting Properties

Teixeira et al. (2008) synthesized 3-benzyl-5-(arylmethylene)furan-2(5H)-ones as potential inhibitors of photosynthetic electron transport, highlighting their potential use in agriculture (Teixeira, Barbosa, Forlani, Piló‐Veloso, & Carneiro, 2008).

Palladium-Catalyzed Coupling and Cyclization

Yue, Yao, and Larock (2005) explored the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization, to synthesize benzo[b]furans, significant in organic synthesis (Yue, Yao, & Larock, 2005).

Zukünftige Richtungen

The future directions for the study of “3-chloro-N-(4-(furan-3-yl)benzyl)benzamide” could include further investigation into its synthesis, properties, and potential biological activities. Given the biological activities of other benzamide derivatives , this compound could be of interest in the development of new pharmaceuticals.

Eigenschaften

IUPAC Name |

3-chloro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c19-17-3-1-2-15(10-17)18(21)20-11-13-4-6-14(7-5-13)16-8-9-22-12-16/h1-10,12H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFVPOHBNKTKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-(furan-3-yl)benzyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2559541.png)

![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 2,2-dioxide](/img/structure/B2559543.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2559545.png)

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559547.png)

![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)

![(E)-4-(Dimethylamino)-N-[(1-ethyl-2,3-dihydroindol-5-yl)methyl]but-2-enamide](/img/structure/B2559557.png)